4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline
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Overview
Description
4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with aminophenyl and tert-butylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline typically involves multi-step organic synthesis. One common approach is the following:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Substitution Reactions: The introduction of the aminophenyl and tert-butylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Strong bases like sodium hydride in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: It may be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2S,5S)-5-(4-aminophenyl)-1-(4-methylphenyl)pyrrolidin-2-yl]aniline
- 4-[(2S,5S)-5-(4-aminophenyl)-1-(4-ethylphenyl)pyrrolidin-2-yl]aniline
- 4-[(2S,5S)-5-(4-aminophenyl)-1-(4-isopropylphenyl)pyrrolidin-2-yl]aniline
Uniqueness
4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H31N3 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-[5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C26H31N3/c1-26(2,3)20-8-14-23(15-9-20)29-24(18-4-10-21(27)11-5-18)16-17-25(29)19-6-12-22(28)13-7-19/h4-15,24-25H,16-17,27-28H2,1-3H3 |
InChI Key |
FYNVMVYBTUEWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(CCC2C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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